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Compound of Interest

2-Hydroxy-3-phenoxypropyl!
Compound Name:
acrylate

Cat. No.: B102866

This guide provides a comprehensive overview of the spectral data for 2-Hydroxy-3-
phenoxypropyl acrylate (CAS No: 16969-10-1), a monofunctional monomer utilized in the
formulation of UV-curable coatings, inks, and adhesives.[1] The document is intended for
researchers, scientists, and professionals in drug development and material science, offering
detailed spectral data, experimental protocols, and a visual representation of the analytical
workflow.

Molecular Structure:

IUPAC Name: (2-hydroxy-3-phenoxypropyl) prop-2-enoate[2]

Molecular Formula: C12H1404[2]

Molecular Weight: 222.24 g/mol [2]

SMILES: C=CC(=0)OCC(COC1=CC=CC=C1)O][2]

Spectral Data Summary

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR),
and mass spectrometry (MS) data for 2-Hydroxy-3-phenoxypropyl acrylate. While direct
peak lists for NMR and IR are not publicly available, the tables below outline the expected
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chemical shifts and vibrational frequencies based on the molecule's functional groups,
supplemented with available experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
expected proton (*H) and carbon-13 (:3C) NMR spectral data are summarized below.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~7.35-7.25 Multiplet 2H Ar-H (meta)
~7.00-6.90 Multiplet 3H Ar-H (ortho, para)
~6.50 - 6.40 Doublet of Doublets 1H Acrylate CH=CH:
(trans)
~6.20-6.10 Doublet of Doublets 1H Acrylate CH=CH:
~5.90-5.80 Doublet of Doublets 1H Acrylate CH=CH:z (cis)
~4.40 - 4.20 Multiplet 3H 0O-CHz2 and CH-OH
~4.10-3.90 Multiplet 2H Ph-O-CH:2
~2.50-2.00 Singlet (broad) 1H -OH

Table 2: Predicted 3C NMR Spectral Data
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Chemical Shift (8) ppm Carbon Type Assighment
~166.0 C C=0 (Ester)
~158.5 C Ar-C (quaternary, C-O)
~131.5 CH =CH2 (Acrylate)
~129.5 CH Ar-CH (meta)
~128.0 CH =CH (Acrylate)
~121.5 CH Ar-CH (para)
~114.5 CH Ar-CH (ortho)
~69.5 CH:2 Ph-O-CHz2
~68.5 CH CH-OH

~66.0 CH2 O-CHz2 (Ester)

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) a technique often used for acquiring the IR spectrum of this
compound.[2] The characteristic absorption bands are detailed below.

Table 3: IR Spectral Data
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Wavenumber (cm~—?) Vibration Type Functional Group
~ 3400 (broad) O-H Stretch Hydroxyl (-OH)

~ 3060 C-H Stretch Aromatic C-H

~ 2930 C-H Stretch Aliphatic C-H

~ 1725 C=0 Stretch Ester Carbonyl

~ 1635 C=C Stretch Acrylate C=C

~ 1600, 1495 C=C Stretch Aromatic Ring

~ 1240 C-O Stretch Ester/Ether

~ 1190 C-0O Stretch Ester

~ 1040 C-O Stretch Ether/Alcohol

~ 810, 750 C-H Bend Aromatic C-H (out-of-plane)

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and

its fragments.

Table 4: Mass Spectrometry Data[2]

Parameter

Value

lonization Method

Electrospray lonization (ESI)

lonization Mode

Negative

Precursor lon [M-H]~

m/z 221.0819

Major Fragment lons

m/z 121.0295, 75.024

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of 2-Hydroxy-3-

phenoxypropyl acrylate are provided below.
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Synthesis Protocol: Ring-Opening of Phenyl Glycidyl
Ether

2-Hydroxy-3-phenoxypropyl acrylate is synthesized via the reaction of phenyl glycidyl ether
with acrylic acid. This reaction involves the nucleophilic attack of the carboxylate from acrylic
acid on the epoxide ring of phenyl glycidyl ether, typically catalyzed by a base or a Lewis acid.

» Reagents and Equipment:

o

Phenyl glycidyl ether

[¢]

Acrylic acid

[¢]

Catalyst (e.qg., triethylamine, chromium(lll) salts)

o

Polymerization inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

o

Reaction flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

[¢]

Heating mantle.
e Procedure:

1. To a three-necked flask equipped with a stirrer, reflux condenser, and nitrogen inlet, add
phenyl glycidyl ether (1.0 eq), acrylic acid (1.1 eq), and a polymerization inhibitor (~250
ppm).

2. Begin stirring the mixture and introduce the catalyst (e.g., 0.01-0.05 eq).
3. Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.

4. Monitor the reaction progress by techniques such as titration of the acid number or thin-
layer chromatography (TLC).

5. Once the reaction is complete (typically after 4-6 hours), cool the mixture to room
temperature.
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6. The crude product can be purified by washing with a dilute aqueous base (e.g., sodium
bicarbonate solution) to remove unreacted acrylic acid, followed by washing with brine.

7. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent (if
any) is removed under reduced pressure to yield the final product.

Spectral Analysis Protocols

e NMR Spectroscopy:

o Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube.

o H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer.
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-32 scans.

o 183C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-
decoupled pulse sequence is standard. Due to the lower natural abundance of 13C, a
larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary.

* IR Spectroscopy:

o Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of an
ATR-FTIR spectrometer.

o Acquisition: Record the spectrum typically from 4000 to 400 cm~1. A background spectrum
of the clean ATR crystal should be taken prior to sample analysis. Co-add 16-32 scans to
improve the signal-to-noise ratio.

e Mass Spectrometry:

o Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 pg/mL) in a
suitable solvent such as methanol or acetonitrile.

o Acquisition (LC-MS): Inject the sample into a Liquid Chromatography-Mass Spectrometry
(LC-MS) system equipped with an ESI source. A C18 column is commonly used for
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separation. The mass spectrometer (e.g., an Orbitrap or Time-of-Flight analyzer) is set to
scan in the desired mass range (e.g., m/z 50-500) in both positive and negative ion modes
to identify the molecular ion and characteristic fragments.[2]

Workflow Visualization

The logical flow from synthesis to final characterization of 2-Hydroxy-3-phenoxypropyl
acrylate is depicted in the following diagram.
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Caption: Synthesis and spectral analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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